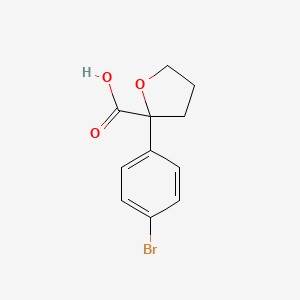

2-(4-Bromophenyl)oxolane-2-carboxylicacid

Description

Contextual Significance of Oxolane-Carboxylic Acid Scaffolds in Modern Organic Chemistry

The oxolane, or tetrahydrofuran (B95107) (THF), ring is a prevalent scaffold in a multitude of natural products and synthetic molecules. Its utility is derived from its favorable physicochemical properties, including improved solubility and metabolic stability in drug candidates. When combined with a carboxylic acid function, the resulting oxolane-carboxylic acid core becomes a valuable building block in medicinal chemistry. chemimpex.com

Tetrahydro-2-furoic acid, the parent structure lacking the phenyl substituent, is a well-known pharmaceutical intermediate. chemimpex.comwikipedia.org It is used in the synthesis of drugs such as alfuzosin, for the treatment of benign prostatic hyperplasia, and faropenem, an antibiotic. wikipedia.orgresearchgate.net The carboxylic acid group provides a reactive handle for amide bond formation and other modifications, while the oxolane ring helps to orient substituents in three-dimensional space, which is critical for binding to biological targets. chemimpex.com The synthesis of these scaffolds can be achieved through various methods, including the hydrogenation of furoic acid or through catalytic intramolecular hydroalkoxylation of hydroxy allenes. wikipedia.orgorganic-chemistry.org

Strategic Importance of Bromophenyl Moieties in Synthetic Organic Transformations

The inclusion of a bromine atom on a phenyl ring, creating a bromophenyl group, is a common and powerful strategy in synthetic organic chemistry. The carbon-bromine bond serves as a highly versatile functional group, primarily as a precursor for carbon-carbon bond-forming reactions. chemicalbook.com

The 4-bromophenyl moiety is particularly valuable in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. chemicalbook.com This allows for the efficient construction of complex biaryl systems by coupling the bromophenyl-containing molecule with a variety of boronic acids. This strategic placement of bromine provides a reliable site for molecular elaboration, enabling the synthesis of diverse libraries of compounds from a single intermediate. orgsyn.org Furthermore, the bromine atom can influence the electronic properties of the phenyl ring and can be involved in halogen bonding, which can be a factor in molecular recognition and binding affinity in biological systems. In some contexts, bromophenyl groups have been incorporated into structures showing antibacterial activity. mdpi.com

Research Landscape of Heterocyclic Carboxylic Acid Derivatives

Heterocyclic compounds—cyclic structures containing at least one heteroatom like oxygen or nitrogen—are fundamental to medicinal chemistry. When these rings are functionalized with a carboxylic acid group, they form a class of molecules, heterocyclic carboxylic acid derivatives, that are extensively investigated for a wide range of therapeutic applications. The carboxylic acid moiety is often a key pharmacophore, capable of forming strong interactions with biological targets through hydrogen bonding and ionic interactions. drughunter.com

Research has shown that diverse heterocyclic cores, such as quinazolines, oxadiazoles, and furans, when derivatized with a carboxylic acid, can exhibit potent biological activities. nih.govmdpi.com These compounds are explored as anticancer agents, enzyme inhibitors, and antimicrobials. mdpi.commdpi.com The development of new synthetic methods, including multicomponent reactions and novel catalytic systems, continues to expand the accessible chemical space for these valuable derivatives. scispace.comresearchgate.netrsc.org

Table 1: Examples of Biologically Investigated Heterocyclic Carboxylic Acid Derivatives

This table summarizes selected examples of heterocyclic carboxylic acid scaffolds and their associated areas of research, highlighting the diverse therapeutic potential within this class of compounds.

| Heterocyclic Scaffold | Derivative Example | Area of Research/Application | Reference |

|---|---|---|---|

| Quinazoline | 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A Kinase Inhibition (Anticancer) | mdpi.com |

| Thiazolidine | L-2-oxothiazolidine-4-carboxylic acid derivatives | Skincare, Melanin Synthesis Inhibition | google.com |

| Oxadiazole | 1,2,4-Oxadiazole derivatives | Drug Discovery (Anticancer, HDAC inhibitors) | nih.gov |

| Tetrahydrofuran (Oxolane) | (R)-Tetrahydrofuran-2-carboxylic acid | Chiral building block for antibiotics (e.g., Faropenem) | researchgate.net |

Overview of Scholarly Research Themes Pertaining to 2-(4-Bromophenyl)oxolane-2-carboxylic acid

While direct and extensive scholarly articles focusing exclusively on 2-(4-Bromophenyl)oxolane-2-carboxylic acid are limited, its potential research applications can be inferred from its constituent parts. The structure represents a convergence of the stable, pharmaceutically relevant oxolane-carboxylic acid scaffold and the synthetically versatile bromophenyl moiety.

A primary research theme for this compound would be its use as a key intermediate. The 4-bromo substituent makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. Researchers could utilize this compound to synthesize a library of derivatives where the 4-bromophenyl group is replaced with a wide array of aryl, heteroaryl, or alkyl groups. This approach would allow for systematic exploration of the structure-activity relationship (SAR) of the resulting novel compounds for various biological targets.

A second research avenue involves leveraging the entire molecule as a pharmacophore. The combination of the rigid, three-dimensional oxolane ring and the planar bromophenyl group, connected via a quaternary carbon bearing a carboxylic acid, presents a unique spatial arrangement of functional groups. This could be explored for its potential to fit into the active sites of enzymes or receptors that are targets for therapeutic intervention. The carboxylic acid would act as a critical binding element, while the bromophenyl and oxolane portions would occupy adjacent pockets, potentially conferring potency and selectivity.

Table 2: Physicochemical Properties of Related Compounds

This table presents known properties of structurally related parent compounds to provide context for 2-(4-Bromophenyl)oxolane-2-carboxylic acid.

| Property | Tetrahydro-2-furoic acid | 2-(4-Bromophenyl)acetic acid | Reference |

|---|---|---|---|

| CAS Number | 16874-33-2 | 1878-68-8 | chemimpex.com |

| Molecular Formula | C₅H₈O₃ | C₈H₇BrO₂ | chemimpex.com |

| Molecular Weight | 116.12 g/mol | 215.05 g/mol | chemimpex.com |

| Appearance | Light yellow to amber clear liquid | White to off-white crystalline powder | chemimpex.com |

| Boiling Point | 130 °C / 10 mmHg | Not specified | chemimpex.com |

| Melting Point | 21 °C | 110-118 °C | wikipedia.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11BrO3 |

|---|---|

Molecular Weight |

271.11 g/mol |

IUPAC Name |

2-(4-bromophenyl)oxolane-2-carboxylic acid |

InChI |

InChI=1S/C11H11BrO3/c12-9-4-2-8(3-5-9)11(10(13)14)6-1-7-15-11/h2-5H,1,6-7H2,(H,13,14) |

InChI Key |

JNOISBQDTDCMRP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)(C2=CC=C(C=C2)Br)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Bromophenyl Oxolane 2 Carboxylic Acid and Analogues

Strategies for Oxolane Ring Construction

The formation of the tetrahydrofuran (B95107) ring, particularly with substitution at the 2-position, is a cornerstone of the synthesis. Various cyclization and ring-modification strategies have been developed to achieve this structural motif.

Intramolecular Cyclization Approaches to Tetrahydrofuran Carboxylic Acids

Intramolecular cyclization is a powerful strategy for forming the tetrahydrofuran ring. nih.gov These reactions typically involve a linear precursor containing a hydroxyl group and a reactive site, such as a double bond or a leaving group, positioned to favor a 5-exo cyclization pathway.

Classical approaches often utilize intramolecular SN2 reactions where a hydroxyl group displaces a tethered leaving group like a halide or sulfonate. nih.gov More advanced methods include acid-catalyzed hydroalkoxylation/cyclization of hydroxyalkenes, which can be achieved using catalysts like lanthanide triflates or platinum complexes. organic-chemistry.org For instance, Brønsted acids have been shown to be superior in effecting cyclizations of certain substrates, such as the conversion of an allyl alcohol derivative to a tetrahydrofuran with 99:1 diastereoselectivity. nih.gov

Radical cyclizations also provide a route to the oxolane core. doi.org For example, δ-ethylenic carbon radicals can be generated to form five-membered rings, although the regioselectivity can be influenced by substituents. orgsyn.org The cyclization of O-trityl oximino esters induced by stannanes represents another radical-based method to produce functionalized lactones, which are precursors to the desired cyclic ethers. rsc.org Another innovative approach involves the palladium-catalyzed reaction of γ-hydroxy alkenes with aryl bromides, which forms both a C-C and a C-O bond in a single, highly diastereoselective step. organic-chemistry.org

The table below summarizes various intramolecular cyclization methods for synthesizing tetrahydrofuran derivatives.

| Precursor Type | Catalyst/Reagent | Key Features | Reference(s) |

| γ-Hydroxy Alkenes | Pd2(dba)3 / DPE-Phos | Forms C-C and C-O bonds simultaneously; high diastereoselectivity (>20:1). | organic-chemistry.org |

| ε-Hydroxy-α,β-unsaturated Ketones | Cinchona-alkaloid-thiourea | Organocatalytic; excellent enantioselectivities. | organic-chemistry.org |

| Hydroxyalkenes | Lanthanide Triflates | Markovnikov-type hydroalkoxylation/cyclization. | organic-chemistry.org |

| Allyl Alcohol Derivatives | Camphorsulfonic Acid (CSA) | Brønsted acid-catalyzed; high diastereoselectivity (99:1). | nih.gov |

| O-Trityl Oximino Esters | Stannanes (e.g., Bu3SnH) | Radical cyclization to form oximino lactones. | rsc.org |

Ring-Opening and Ring-Expansion Reactions Involving Oxetane (B1205548) and Oxirane Precursors

Alternative strategies to build the tetrahydrofuran skeleton involve the modification of smaller, strained oxygen-containing heterocycles like oxiranes (epoxides) and oxetanes.

Ring expansion of oxiranes can be a viable route. For example, treating methyl 2-bromomethyl-5-oxiranylpent-2-enoate with Lewis acids such as TiBr₄, MgBr₂, or ZnBr₂ preferentially affords a tetrahydrofuran derivative. rsc.org The intramolecular addition of alcohols to epoxides is a frequently used method for constructing complex molecules containing the tetrahydrofuran core. nih.gov This can be done by generating the epoxide in situ followed by cyclization. nih.gov

Oxetanes can also serve as precursors. Their ring-opening with nucleophiles can yield functionalized products that can be precursors for subsequent cyclization. researchgate.net The regioselectivity of oxetane ring-opening is influenced by steric and electronic factors; strong nucleophiles typically attack the less substituted carbon, whereas acid-catalyzed reactions with weak nucleophiles favor attack at the more substituted carbon. magtech.com.cn More sophisticated methods include the copper-catalyzed ring expansion of oxetanes with α-diazoesters, which can proceed with high diastereoselectivity and enantioselectivity when chiral ligands are employed. nih.gov Photochemical, metal-free ring expansion of oxetanes is also possible, proceeding through a diradical pathway. rsc.org

The following table highlights selected ring-modification strategies.

| Precursor | Reagent(s) | Transformation | Key Features | Reference(s) |

| Oxirane | Lewis Acids (e.g., TiBr₄) | Ring-Expansion | Forms tetrahydrofuran derivative from an oxiranyl-enoate. | rsc.org |

| Oxetane | α-Diazoester, Cu-catalyst, Chiral Ligand | Ring-Expansion | Can achieve high diastereoselectivity (95:5) and enantioselectivity (98% ee). | nih.gov |

| 3-Aryl Oxetanes | Hydrosilane, B(C₆F₅)₃ | Reductive Ring-Opening | Involves an unusual aryl migration via a phenonium ion intermediate. | acs.org |

| Oxirane | Selenomethyllithium, then base | Ring-Expansion | Two-step process involving ring-opening followed by cyclization. | acs.org |

Asymmetric Synthesis Techniques for Stereochemical Control of Oxolane Centers

Controlling the stereochemistry at the C2 position is critical for producing enantiomerically pure 2-aryl-oxolane-2-carboxylic acids. Several asymmetric methods have been developed to achieve this.

One powerful approach is the asymmetric addition of Grignard reagents to γ-chloro- or γ-hydroxyketones. The use of chiral ligands can promote highly enantioselective additions (up to 96% ee), forming chiral tertiary alcohols that can then undergo intramolecular cyclization to form 2,2-disubstituted tetrahydrofurans. researchgate.net Similarly, a one-pot asymmetric synthesis starting from aldehydes has been developed, which proceeds through an allylboration–hydroboration–iodination–cyclization sequence to give 2-substituted tetrahydrofurans in high yields and excellent enantiomeric excess (86–99% ee). acs.orgacs.org

Enzymatic methods also provide a route to chiral building blocks. For instance, the enantioselective hydrolysis of (±)-ethyl tetrahydrofuran-2-carboxylate using an Aspergillus melleus protease can yield (R)-tetrahydrofuran-2-carboxylic acid with 94.4% ee. researchgate.net Furthermore, copper-catalyzed asymmetric intramolecular O-H insertion of ω-hydroxy-α-diazoesters using chiral spiro bisoxazoline ligands is an efficient method for producing chiral 2-carboxy cyclic ethers. researchgate.net

Introduction and Functionalization of the 4-Bromophenyl Substituent

The synthesis of the target compound requires the presence of a 4-bromophenyl group at the C2 position of the oxolane ring. This can be achieved either by starting with a pre-functionalized aryl component or by functionalizing a phenyl group at a later stage.

Direct Bromination Strategies on Phenyl and Oxolane Systems

Direct bromination is a common method for introducing a bromine atom onto an aromatic ring. The bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline (B6261700) derivatives has been studied, showing that the substitution pattern depends on the reaction conditions and the presence of substituents on the nitrogen atom. researchgate.net For example, using bromine in acetic acid can lead to di-bromination at the 6- and 8-positions. researchgate.net This highlights that direct bromination of a phenyl-substituted oxolane system is feasible, though regioselectivity must be carefully controlled to achieve the desired 4-bromo isomer. Electrophilic brominating agents like N-bromosuccinimide (NBS) are commonly used for such transformations.

Metal-Catalyzed Cross-Coupling Reactions for Aryl-Carbon Bond Formation

Metal-catalyzed cross-coupling reactions are a highly versatile and powerful tool for forming the crucial aryl-carbon bond. A key strategy involves the reaction of a Grignard reagent, such as 4-bromophenylmagnesium bromide, with a suitable electrophile. rsc.org For the synthesis of 2-(4-Bromophenyl)oxolane-2-carboxylic acid, a plausible route involves the addition of 4-bromophenylmagnesium bromide to a γ-keto ester. The Grignard reagent attacks the ketone, and the resulting tertiary alkoxide can then undergo intramolecular cyclization by attacking the ester, forming the 2-aryl-2-carboxy-oxolane structure, though this is less common than cyclization onto a halide. A more direct approach is the addition of the Grignard reagent to a γ-lactone electrophile.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi couplings, can be employed. uni-muenchen.deyoutube.com A notable method involves the stereoselective palladium-catalyzed reaction between γ-hydroxy alkenes and aryl bromides (like 1-bromo-4-vinylbenzene's precursor) to form 2-aryl-substituted tetrahydrofurans. organic-chemistry.org This reaction proceeds via an intramolecular insertion of the olefin into a Pd(Ar)(OR) intermediate. organic-chemistry.org Another powerful technique is the nickel-catalyzed stereospecific cross-coupling of aryl-substituted tetrahydrofurans with Grignard reagents, which opens the ring to form acyclic alcohols but demonstrates the principle of forming C-aryl bonds at the C2 position. acs.org A redox-relay Heck reaction has also been used to synthesize 3-aryl tetrahydrofurans from cis-butene-1,4-diol and aryl iodides, which could be adapted. nih.gov

The following table provides examples of cross-coupling reactions relevant to forming aryl-oxolane structures.

| Coupling Type | Catalyst System | Substrates | Product Type | Reference(s) |

| Heck (Redox-Relay) | Pd(OAc)₂, P(2-furyl)₃ | cis-Butene-1,4-diol, Aryl Iodides | 3-Aryl Tetrahydrofurans | nih.gov |

| Kumada-type | Ni(dppe)Cl₂ | Aryl-substituted THPs, Grignard Reagents | Acyclic Alcohols (via ring opening) | acs.org |

| Olefin Insertion | Pd₂(dba)₃, DPE-Phos | γ-Hydroxy Alkenes, Aryl Bromides | 2-Aryl Tetrahydrofurans | organic-chemistry.org |

| Negishi-type | Not specified | Enantioenriched Lactones, Dimethylzinc | Enantioenriched Carboxylic Acids | acs.org |

Suzuki-Miyaura Coupling with Bromophenyl Boronic Acid Derivatives

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of its boronic acid reagents. nih.gov This reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex. nih.gov In the context of synthesizing analogues of the target compound, this method is ideal for creating the biaryl linkage that is often a core structural feature.

The general scheme involves the coupling of a brominated aromatic substrate with a suitable boronic acid. For instance, the synthesis of various biaryl analogues has been successfully achieved by coupling substituted bromobenzene (B47551) derivatives with different phenylboronic acids. nih.gov Key to the success of these reactions is the optimization of reaction conditions, including the choice of catalyst, base, and solvent. A common catalytic system involves a palladium source like Pd(OH)₂ or tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], with a base such as potassium phosphate (B84403) (K₃PO₄) or potassium carbonate (K₂CO₃) to facilitate the catalytic cycle. nih.govmdpi.com

Research has demonstrated the successful synthesis of N-(4-bromophenyl)furan-2-carboxamide derivatives via Suzuki-Miyaura coupling, which serves as a suitable model for the reactivity of bromophenyl-containing scaffolds. mdpi.com In one study, N-(4-bromophenyl)furan-2-carboxamide was coupled with various aryl and heteroaryl boronic acids using Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base, affording the desired products in moderate to good yields ranging from 43% to 83%. mdpi.com Another study focused on optimizing conditions for the synthesis of biaryl analogues found that using Pd(OH)₂ as a catalyst with K₃PO₄ as the base in an ethanol (B145695) solvent at 65 °C provided improved yields. nih.gov

Table 1: Selected Examples of Suzuki-Miyaura Coupling Conditions and Yields for Biaryl Synthesis

| Aryl Halide Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

| N-(4-bromophenyl)furan-2-carboxamide | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 83% | mdpi.com |

| N-(4-bromophenyl)furan-2-carboxamide | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 75% | mdpi.com |

| N-(4-bromophenyl)furan-2-carboxamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 79% | mdpi.com |

| Substituted Bromobenzene | Substituted Phenylboronic acid | Pd(OH)₂ | K₃PO₄ | Ethanol | Not specified | nih.gov |

| 4-Bromobenzoic acid | Phenylboronic acid | C₆₀-TEGs/PdCl₂ | K₂CO₃ | Water | >90% | researchgate.net |

This table is generated based on data from cited research articles.

Palladium-Catalyzed C-C Bond Formations with Brominated Substrates

Beyond the Suzuki-Miyaura reaction, a range of other palladium-catalyzed cross-coupling reactions are instrumental in forming C-C bonds with brominated substrates. These methods provide versatile pathways for introducing diverse structural motifs onto the 4-bromophenyl core of the target compound. The importance of these reactions was highlighted by the 2010 Nobel Prize in Chemistry awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki for their development of palladium-catalyzed cross-couplings in organic synthesis. libretexts.org These reactions are powerful tools for constructing Csp²-Csp² and Csp²-Csp bonds. libretexts.org

Common Pd-catalyzed reactions applicable to brominated substrates include:

The Stille Reaction: This reaction couples an organohalide with an organotin compound. It typically involves a Pd(0) catalyst and is effective for creating Csp²-Csp² or Csp²-Csp bonds. libretexts.org

The Sonogashira Reaction: This method is used to couple a terminal alkyne with an aryl or vinyl halide. It uniquely uses a dual catalyst system of palladium and copper, along with an amine base, to form Csp-Csp² or Csp-Csp bonds. libretexts.org

The Heck Reaction: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a Pd(0) catalyst.

In the synthesis of heterocyclic structures analogous to the oxolane ring, palladium-catalyzed couplings have been employed effectively. For example, 4-substituted 2(5H)-furanones, which are structurally similar to parts of the target molecule, have been synthesized using these methods. ysu.am One approach involved the coupling of 4-tosyl-2(5H)-furanone with various boronic acids under Suzuki-type conditions, achieving a 95% yield with o-methylphenylboronic acid when using PdCl₂(PPh₃)₂ as the catalyst and potassium fluoride (B91410) as the base. ysu.am The use of brominated substrates, such as 4-bromo-2(5H)-furanone, has also been reported, though the preparation of this substrate can involve harsh conditions. ysu.am

Carboxylic Acid Functional Group Interconversions

The carboxylic acid group is a key functional handle that often requires manipulation during a synthetic sequence to ensure compatibility with other reagents and reaction conditions.

Esterification and Hydrolysis for Carboxyl Group Manipulation

Esterification, the conversion of a carboxylic acid to an ester, is a fundamental transformation. It serves multiple purposes, including the protection of the acidic proton and the carbonyl group from unwanted reactions. youtube.com Common methods for ester formation include Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, or reaction with an alkyl halide. youtube.com For instance, reacting a carboxylic acid with an alcohol under acidic conditions will form an ester, as will treatment with an alkyl halide. youtube.com

Conversely, hydrolysis is the process of converting an ester back to the parent carboxylic acid. This deprotection step is typically achieved under either acidic or basic conditions. youtube.com The choice of method depends on the stability of other functional groups present in the molecule. For example, base-catalyzed hydrolysis (saponification) using a reagent like sodium hydroxide (B78521) followed by an acidic workup is a very common and effective method for cleaving methyl or ethyl esters.

These interconversions are crucial in multi-step syntheses. A synthetic intermediate might be prepared as an ester to allow for a specific reaction elsewhere in the molecule (e.g., a Grignard reaction), and then hydrolyzed in a later step to reveal the final carboxylic acid functionality. nih.gov

Carboxylic Acid Protection and Deprotection Strategies

In a complex synthesis, the reactivity of a carboxylic acid can interfere with desired transformations. To prevent this, the carboxyl group is temporarily masked with a protecting group. youtube.comorganic-chemistry.org An ideal protecting group is easy to install, stable to a range of reaction conditions, and can be removed selectively in high yield without affecting the rest of the molecule. organic-chemistry.org

Esters are the most common protecting groups for carboxylic acids. libretexts.orgslideshare.net The choice of ester depends on the specific deprotection conditions required, allowing for an orthogonal strategy where different protecting groups can be removed independently. organic-chemistry.org

Table 2: Common Protecting Groups for Carboxylic Acids and Their Deprotection Conditions

| Protecting Group | Structure | Deprotection (Cleavage) Conditions | Reference |

| Methyl Ester | -COOCH₃ | Acid (e.g., H₂SO₄) or Base (e.g., NaOH, LiOH) | libretexts.org |

| Benzyl Ester | -COOCH₂Ph | Hydrogenolysis (e.g., H₂, Pd/C) | libretexts.org |

| tert-Butyl Ester | -COOC(CH₃)₃ | Mild Acid (e.g., Trifluoroacetic Acid, TFA) | libretexts.org |

| Silyl Esters (e.g., TBDMS) | -COOSi(CH₃)₂C(CH₃)₃ | Fluoride ions (e.g., TBAF) or acid | libretexts.org |

| Oxazoline | Cyclic ether structure | Strong hot acid (pH < 1) or base (pH > 12) | libretexts.org |

| "Supersilyl" Ester | -COOSi(SiEt₃)₃ | Photolysis (UV light) | nih.gov |

This table summarizes information from the cited sources on common strategies for carboxylic acid protection.

The "supersilyl" group is a more novel protecting group that offers high stability due to its large steric bulk and can be removed under very mild photolytic conditions, which can be advantageous for sensitive substrates. nih.gov The selection of a suitable protecting group is a critical decision in planning a synthetic route, ensuring that the reactive carboxylic acid does not interfere with key bond-forming steps. youtube.comorganic-chemistry.org

Convergent and Divergent Synthetic Pathways to the Target Compound

The synthesis of 2-(4-Bromophenyl)oxolane-2-carboxylic acid can be approached through either convergent or divergent strategies, each with distinct advantages.

A convergent synthesis would involve preparing key fragments of the molecule separately before combining them in a late-stage step. For the target compound, this could involve:

Fragment A Synthesis: Preparation of a suitable 4-bromophenyl organometallic reagent, such as (4-bromophenyl)magnesium bromide (a Grignard reagent) or a (4-bromophenyl)lithium species.

Fragment B Synthesis: Preparation of an oxolane-2-carboxylate derivative that can act as an electrophile, such as ethyl 2-oxo-oxolane-2-carboxylate.

Convergent Step: The reaction of the organometallic Fragment A with the electrophilic Fragment B to form the C-C bond, followed by workup to yield the target ester, which can then be hydrolyzed to the final carboxylic acid. This approach maximizes efficiency by building up complexity in parallel streams.

A divergent synthesis would begin with a common intermediate that is subsequently elaborated into the final target and a library of related analogues. A possible divergent route could start from 4-bromoacetophenone:

Initial Steps: The 4-bromoacetophenone could be subjected to a series of reactions to construct the oxolane ring. For example, a reaction sequence could form a γ-hydroxy ketone, which is then cyclized to form the substituted oxolane ring system. The methyl ketone side chain would then need to be oxidized to the carboxylic acid.

Diversification Point: An intermediate, such as ethyl 2-(4-bromophenyl)oxolane-2-carboxylate, could serve as a key point for divergence.

Path to Target: Hydrolysis of the ester would yield the target compound, 2-(4-Bromophenyl)oxolane-2-carboxylic acid.

Path to Analogues: The bromophenyl group of the ester intermediate is a prime site for diversification using palladium-catalyzed cross-coupling reactions. nih.govmdpi.com Reacting this intermediate with various boronic acids via Suzuki-Miyaura coupling would generate a library of 2-(biphenyl-4-yl)oxolane-2-carboxylic acid analogues after hydrolysis, demonstrating the power of a divergent strategy for creating chemical diversity from a single precursor.

Chemical Reactivity and Transformations of 2 4 Bromophenyl Oxolane 2 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a wide range of transformations. These reactions primarily involve the electrophilic carbonyl carbon and the acidic proton.

Nucleophilic acyl substitution is a hallmark reaction of carboxylic acids and their derivatives. This class of reactions involves the conversion of the carboxyl group into other functional groups like esters, amides, and anhydrides by reacting it with appropriate nucleophiles. luxembourg-bio.com The process typically requires activation of the carboxylic acid, as the hydroxyl group is a poor leaving group. luxembourg-bio.com

Esterification: The formation of esters from 2-(4-Bromophenyl)oxolane-2-carboxylic acid can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis (e.g., H₂SO₄, TsOH), is a common approach. masterorganicchemistry.com The reaction is an equilibrium process, and often the alcohol is used in excess to drive the reaction toward the ester product. masterorganicchemistry.com Alternatively, alkylation using reagents like diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) can produce methyl esters. researchgate.net For more sterically hindered alcohols, dehydration coupling agents can be employed. researchgate.net

Amide Formation: Amides are synthesized by reacting the carboxylic acid with primary or secondary amines. This transformation rarely occurs by direct heating and almost always requires the use of coupling reagents to activate the carboxylic acid. luxembourg-bio.comnih.gov Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxyl group to form an O-acylisourea intermediate, readily attacked by the amine. luxembourg-bio.com Other modern reagents, such as HATU and HBTU, are also widely used for their efficiency. luxembourg-bio.comnih.gov A one-pot method using DMT-MM has also been developed for synthesizing oxazolines, which are related to amides, from carboxylic acids. nih.gov

Anhydride Formation: Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid, typically using a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀). Alternatively, reaction of the carboxylic acid with an acyl chloride (formed, for example, by treating the acid with thionyl chloride) can generate mixed or symmetrical anhydrides.

Table 1: Representative Nucleophilic Acyl Substitution Reactions

| Transformation | Reagents & Conditions | Product Type | General Principle |

|---|---|---|---|

| Esterification (Fischer) | Alcohol (e.g., Methanol, Ethanol), Catalytic H₂SO₄, Heat | Ester | Acid-catalyzed condensation with an alcohol. masterorganicchemistry.com |

| Amide Formation | Amine (R-NH₂), Coupling Agent (e.g., DCC, HATU), Solvent (e.g., DCM, DMF) | Amide | Activation of the carboxylic acid followed by nucleophilic attack by an amine. luxembourg-bio.com |

| Anhydride Formation | Dehydrating Agent (e.g., P₄O₁₀) or Reaction with an Acyl Halide | Carboxylic Anhydride | Removal of a water molecule from two carboxylic acid units. |

Once formed, the derivatives of 2-(4-Bromophenyl)oxolane-2-carboxylic acid can often be interconverted. For instance, esters can be hydrolyzed back to the parent carboxylic acid under either acidic or basic conditions (saponification). Amides can also be hydrolyzed to the carboxylic acid, though this typically requires more forcing conditions (strong acid or base and heat) than ester hydrolysis. These interconversions are fundamental nucleophilic acyl substitution processes where one nucleophile (e.g., water, hydroxide) displaces another (e.g., alkoxide, amide anion). beilstein-journals.org

The carboxyl group of 2-(4-Bromophenyl)oxolane-2-carboxylic acid can be reduced to a primary alcohol, yielding (4-bromophenyl)(oxolan-2-yl)methanol. This transformation requires powerful reducing agents due to the low reactivity of carboxylic acids towards reduction. ucalgary.ca

Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. chemguide.co.uklibretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.uk It is important to note that sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not reactive enough to reduce carboxylic acids. chemguide.co.ukcommonorganicchemistry.com

Another effective reagent is borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF). acs.org Borane offers the advantage of selectively reducing carboxylic acids in the presence of some other functional groups, such as esters. commonorganicchemistry.comacs.org

Table 2: Reagents for the Reduction of Carboxylic Acids

| Reagent | Typical Conditions | Product | Selectivity Notes |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1) Anhydrous Ether (e.g., THF, Et₂O) 2) H₃O⁺ workup | Primary Alcohol | Highly reactive; reduces many other functional groups. libretexts.org |

| Borane-Tetrahydrofuran (BH₃·THF) | THF, Room Temperature | Primary Alcohol | More selective than LiAlH₄; does not readily reduce esters or amides. acs.org |

| Sodium Borohydride (NaBH₄) | - | No Reaction | Not sufficiently reactive to reduce carboxylic acids. chemguide.co.uk |

For analytical purposes, particularly gas chromatography (GC), it is often necessary to derivatize polar compounds like carboxylic acids to increase their volatility and thermal stability. researchgate.netcolostate.edu Derivatization converts the polar -COOH group into a less polar, more volatile functional group, leading to improved peak shape and detection in GC analysis. colostate.edu

Common derivatization strategies for carboxylic acids include:

Esterification: Conversion to methyl esters using diazomethane or trimethylsilyldiazomethane is a classic method. researchgate.net Another approach is using alcohols like 2,2,2-trifluoroethanol (B45653) in the presence of an acid catalyst, which yields derivatives suitable for electron capture detection (ECD). nih.gov

Silylation: Reaction with silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the acidic proton into a trimethylsilyl (B98337) (TMS) group. This is a very common technique for GC-MS analysis. The reactivity for silylation generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide.

These derivatization reactions are crucial for the accurate quantification and identification of carboxylic acids in complex matrices. nih.gov

Nucleophilic Acyl Substitution Reactions.

Reactions Involving the Bromophenyl Group

The 4-bromophenyl moiety of the molecule is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. nih.gov The carbon-bromine bond can undergo oxidative addition to a low-valent palladium complex, initiating a catalytic cycle. libretexts.org

Prominent examples of such reactions include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. libretexts.org This method is exceptionally powerful for forming biaryl structures. For 2-(4-Bromophenyl)oxolane-2-carboxylic acid, a Suzuki reaction would couple a new aryl or vinyl group at the 4-position of the phenyl ring. The reaction is tolerant of many functional groups, including carboxylic acids. libretexts.orgmdpi.com

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.orgacsgcipr.org It requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orglibretexts.org This would convert the bromo-substituent into an amino group, providing access to anilines and their derivatives.

Heck Coupling: This reaction couples the aryl bromide with an alkene to form a new, substituted alkene, extending the carbon chain. libretexts.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.

These reactions dramatically increase the synthetic utility of 2-(4-Bromophenyl)oxolane-2-carboxylic acid, allowing for its elaboration into a wide array of more complex structures.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions of the Bromophenyl Group

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | C(aryl)-C(aryl/vinyl) libretexts.org |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, Phosphine Ligand, Base (e.g., NaOtBu) | C(aryl)-N wikipedia.org |

| Heck Coupling | Alkene | Pd catalyst, Base | C(aryl)-C(vinyl) libretexts.org |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) salt, Base (Amine) | C(aryl)-C(alkynyl) |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira, Negishi)

The presence of an aryl bromide moiety makes 2-(4-Bromophenyl)oxolane-2-carboxylic acid a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of C-C bonds.

The Heck reaction facilitates the coupling of aryl halides with alkenes. libretexts.org For 2-(4-Bromophenyl)oxolane-2-carboxylic acid, this would involve reacting the compound with an alkene in the presence of a palladium catalyst and a base to form a substituted styrenyl derivative. libretexts.orgrsc.org The reaction is generally tolerant of various functional groups, although the acidic proton of the carboxylic acid may require the use of a suitable base to ensure efficient catalysis. researchgate.net

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between aryl halides and terminal alkynes, employing a palladium catalyst and a copper(I) co-catalyst. rsc.orgyoutube.com This reaction would convert the bromo-substituent of the title compound into an alkynyl group. The mild conditions of the Sonogashira reaction make it a widely used tool in the synthesis of complex molecules and organic materials. youtube.com Decarboxylative versions of the Sonogashira coupling have also been developed, where a carboxylic acid is converted to an aryl halide in situ or undergoes decarbonylative coupling, providing an alternative pathway for similar transformations. acsgcipr.orgmasterorganicchemistry.com

The Negishi coupling , which involves the reaction of an organozinc reagent with an organic halide catalyzed by a nickel or palladium complex, is another potential transformation. While specific examples involving 2-(4-Bromophenyl)oxolane-2-carboxylic acid are not prevalent in the literature, the general utility of Negishi coupling for aryl bromides suggests its applicability.

These cross-coupling reactions highlight the potential of the aryl bromide group as a handle for molecular elaboration. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.

Table 1: Representative Metal-Catalyzed Cross-Coupling Reactions for Aryl Bromides

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

|---|---|---|---|

| Heck Reaction | Alkene | Pd(OAc)₂, PPh₃, Base | C(sp²)-C(sp²) |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Amine Base | C(sp²)-C(sp) |

| Negishi Coupling | Organozinc Reagent | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | C(sp²)-C(sp³) or C(sp²)-C(sp²) |

| Suzuki Coupling | Boronic Acid/Ester | Pd(PPh₃)₄, Base | C(sp²)-C(sp²) |

Formation of Organometallic Reagents (e.g., Grignard, Organolithium) and Subsequent Reactions

The transformation of the aryl bromide into an organometallic reagent, such as a Grignard or organolithium species, is a classic strategy for reversing the polarity of the carbon atom, turning it from an electrophilic to a nucleophilic center. However, the presence of the acidic carboxylic acid group in 2-(4-Bromophenyl)oxolane-2-carboxylic acid presents a significant challenge for this approach.

Grignard Reagents: The formation of a Grignard reagent involves the reaction of an aryl halide with magnesium metal. libretexts.org However, Grignard reagents are extremely strong bases and will react immediately with acidic protons, such as the one on the carboxylic acid. researchgate.net Therefore, attempting to form a Grignard reagent from 2-(4-Bromophenyl)oxolane-2-carboxylic acid directly would result in the deprotonation of the carboxylic acid to form a magnesium carboxylate salt, quenching the Grignard reagent as it forms. youtube.comresearchgate.net This acid-base reaction is much faster than the attack on other electrophiles. researchgate.net For the Grignard reagent to be successfully formed at the aryl bromide site, the carboxylic acid group must first be protected, for instance, by converting it into an ester. After protection, the Grignard reagent can be prepared and used in subsequent reactions, such as addition to carbonyls or carbon dioxide, followed by deprotection to reveal the carboxylic acid. sigmaaldrich.comyoutube.com

Organolithium Reagents: Organolithium reagents are typically formed via halogen-metal exchange or direct lithiation. Like Grignard reagents, they are potent bases. youtube.com When reacting with a carboxylic acid, the first equivalent of an organolithium reagent will perform an acid-base reaction to yield a lithium carboxylate. youtube.comnih.gov Unlike Grignard reagents, however, a second equivalent of an organolithium reagent can add to the carbonyl carbon of the lithium carboxylate, forming a stable dianionic tetrahedral intermediate. acsgcipr.orgnih.gov Upon acidic workup, this intermediate collapses to form a ketone. rsc.orgnih.gov This unique reactivity allows for the conversion of carboxylic acids into ketones.

For 2-(4-Bromophenyl)oxolane-2-carboxylic acid, this means that direct treatment with two or more equivalents of an organolithium reagent (like n-butyllithium) would likely lead to the formation of a ketone at the carboxylic acid position, rather than forming a stable aryllithium species at the bromide site. To generate the aryllithium species for subsequent reactions, protection of the carboxylic acid group is a necessary prerequisite.

Table 2: Reactivity of Organometallic Reagents with the Carboxylic Acid Moiety

| Reagent | Reaction with Free Carboxylic Acid | Outcome | Requirement for Aryl Organometallic Formation |

|---|---|---|---|

| Grignard Reagent (RMgX) | Rapid acid-base deprotonation. youtube.com | Formation of R-H and a magnesium carboxylate salt. No further reaction. researchgate.net | Protection of the carboxylic acid group (e.g., as an ester). |

| Organolithium Reagent (RLi) | 1. Acid-base deprotonation. 2. Nucleophilic addition of a second equivalent. nih.gov | Formation of a ketone upon aqueous workup. acsgcipr.org | Protection of the carboxylic acid group. |

Nucleophilic Aromatic Substitution on the Brominated Phenyl Ring

Nucleophilic Aromatic Substitution (SNAr) is a pathway for replacing a leaving group, such as bromide, on an aromatic ring with a nucleophile. The success of a classical SNAr reaction is highly dependent on the electronic properties of the aromatic ring.

The standard SNAr mechanism involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comorgsyn.org This process requires the aromatic ring to be electron-deficient, a condition typically achieved by the presence of strong electron-withdrawing groups (EWGs) at positions ortho and/or para to the leaving group. masterorganicchemistry.com

In the case of 2-(4-Bromophenyl)oxolane-2-carboxylic acid, the carboxylic acid group (-COOH) is a meta-director and is only moderately electron-withdrawing. More importantly, many SNAr reactions are performed under basic conditions to generate the active nucleophile (e.g., alkoxide from alcohol, or amide from amine). Under these conditions, the carboxylic acid is deprotonated to the carboxylate anion (-COO⁻). The carboxylate group is an electron-donating group, which activates the ring towards electrophilic substitution and deactivates it towards nucleophilic attack. Therefore, a direct SNAr reaction on the deprotonated form of 2-(4-Bromophenyl)oxolane-2-carboxylic acid is electronically disfavored and highly unlikely to proceed via the classical Meisenheimer complex mechanism.

Alternative pathways for substitution on unactivated aryl halides exist:

Benzyne (B1209423) Mechanism: In the presence of an exceptionally strong base, such as sodium amide (NaNH₂), an elimination-addition reaction can occur. youtube.com The base abstracts a proton ortho to the bromine, leading to the elimination of HBr and the formation of a highly reactive benzyne intermediate. The nucleophile then adds to the benzyne, followed by protonation, to yield the substituted product. This mechanism does not require electron-withdrawing activating groups.

Metal-Catalyzed Nucleophilic Substitution: Reactions like the Ullmann condensation or Buchwald-Hartwig amination utilize a copper or palladium catalyst, respectively, to facilitate the coupling of aryl halides with nucleophiles such as alcohols, amines, and thiols. These methods are often more versatile and occur under milder conditions than traditional SNAr or benzyne-forming reactions. For instance, the cyanation of an aryl bromide can be achieved using copper(I) cyanide. researchgate.net

Table 3: Potential Nucleophilic Substitution Pathways for the Aryl Bromide Moiety

| Mechanism | Ring Requirement | Key Reagents | Intermediate |

|---|---|---|---|

| SNAr (Addition-Elimination) | Electron-poor (strong EWGs ortho/para to leaving group). masterorganicchemistry.com | Strong Nucleophile | Meisenheimer Complex orgsyn.org |

| Benzyne (Elimination-Addition) | None (unactivated aryl halides) | Very Strong Base (e.g., NaNH₂) youtube.com | Benzyne youtube.com |

| Metal-Catalyzed Coupling | None (general for aryl halides) | Pd or Cu catalyst, Ligand, Base | Organometallic Species |

Reactivity and Stability of the Oxolane Ring System

The oxolane, or tetrahydrofuran (THF), ring is a saturated five-membered ether. While generally stable, it can participate in specific reactions, particularly under acidic conditions.

Ring-Opening Reactions

The ether linkage of the oxolane ring is susceptible to cleavage under strong acidic conditions. Protonation of the ether oxygen makes the adjacent carbon atoms electrophilic and vulnerable to attack by a nucleophile. This can lead to a ring-opening reaction. For example, treatment with strong hydrohalic acids (like HBr or HI) at elevated temperatures can cleave the ether, resulting in a haloalkanol derivative. The stability of the benzylic-type quaternary carbon at the 2-position may influence the regioselectivity of such a cleavage.

Isomerization and Rearrangement Pathways

Under certain catalytic or thermal conditions, rearrangement of the oxolane ring could be envisaged, although such reactions are not common for simple tetrahydrofurans. Acid-catalyzed rearrangements could potentially proceed through intermediates involving carbocation formation, possibly leading to ring expansion or contraction, but these pathways are generally high-energy and not synthetically prevalent for this specific structure.

Electrophilic and Nucleophilic Functionalization of the Tetrahydrofuran Core

The tetrahydrofuran core itself is largely unreactive towards electrophiles and nucleophiles under standard conditions. The C-H bonds of the ring are generally inert. However, radical-based functionalization could be a potential route to introduce substituents onto the oxolane ring. For instance, radical halogenation could occur at the alpha-position to the ether oxygen, but the presence of the more reactive benzylic positions and the aryl bromide makes selective functionalization of the THF ring challenging. The Heck arylation of 2,3-dihydrofuran, a related unsaturated cyclic ether, typically occurs at the C2 position, highlighting the inherent reactivity of the position alpha to the ether oxygen.

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(4-Bromophenyl)oxolane-2-carboxylic acid, 1D (¹H, ¹³C) and 2D NMR experiments are instrumental in assigning the specific chemical environment of each proton and carbon atom.

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in the molecule. The acidic proton of the carboxylic acid group is typically observed as a broad singlet in the downfield region of the spectrum, often between 10.0 and 13.0 ppm, a characteristic signal that disappears upon D₂O exchange. libretexts.org The protons on the 1,4-disubstituted bromophenyl ring appear as a distinct AA'BB' system, resulting in two doublets, each integrating to two protons. The protons ortho to the oxolane substituent are expected to resonate at a slightly different chemical shift than the protons ortho to the bromine atom due to their differing electronic environments.

The four non-equivalent protons of the oxolane ring's methylene (B1212753) groups (at C3, C4, and C5) present a more complex pattern. The presence of a stereocenter at the C2 position renders the geminal protons on C3 and C4 diastereotopic, meaning they are chemically non-equivalent and are expected to resonate as distinct multiplets. The protons on C5, being adjacent to the ether oxygen, are the most deshielded of the aliphatic protons.

Table 1: Hypothetical ¹H NMR Data for 2-(4-Bromophenyl)oxolane-2-carboxylic acid Data based on analogous structures and established chemical shift principles.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | -COOH |

| ~7.65 | d | 2H | Ar-H (ortho to C-Br) |

| ~7.50 | d | 2H | Ar-H (ortho to C-COOH) |

| ~4.10 - 3.95 | m | 2H | -O-CH₂- (C5 protons) |

| ~2.60 - 2.45 | m | 1H | -CH₂- (C3 proton) |

| ~2.35 - 2.20 | m | 1H | -CH₂- (C3 proton) |

| ~2.15 - 1.95 | m | 2H | -CH₂- (C4 protons) |

d = doublet, br s = broad singlet, m = multiplet

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded and appears at the low-field end of the spectrum, typically between 175 and 180 ppm. libretexts.org The quaternary carbon of the oxolane ring (C2), which is bonded to the phenyl ring, the carboxylic acid group, and the ring oxygen, is also significantly deshielded and expected around 85-95 ppm.

The aromatic carbons show four distinct signals for the 1,4-disubstituted ring. The carbon atom bearing the bromine (C-Br) is identifiable, as is the ipso-carbon attached to the oxolane ring. The remaining aliphatic carbons of the oxolane ring (C3, C4, C5) resonate in the upfield region of the spectrum, with the C5 carbon appearing at a lower field (~68 ppm) due to the deshielding effect of the adjacent ether oxygen. researchgate.net

Table 2: Hypothetical ¹³C NMR Data for 2-(4-Bromophenyl)oxolane-2-carboxylic acid Data based on analogous structures and established chemical shift principles. researchgate.netchemicalbook.comwisc.edu

| Chemical Shift (δ) ppm | Assignment |

| ~177.0 | C =O (Carboxylic Acid) |

| ~141.2 | Ar-C (ipso, C1') |

| ~132.0 | Ar-C H (C3', C5') |

| ~128.5 | Ar-C H (C2', C6') |

| ~123.8 | Ar-C -Br (C4') |

| ~90.5 | C 2 (quaternary) |

| ~68.4 | C 5 |

| ~34.7 | C 3 |

| ~25.9 | C 4 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR techniques are employed. princeton.edubas.bg

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. It would show correlations between the adjacent methylene protons within the oxolane ring (e.g., C3-H with C4-H) and confirm the coupling between the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. It allows for the definitive assignment of each protonated carbon signal in the ¹³C NMR spectrum by linking it to its corresponding, already-assigned proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial technique for identifying connectivity across quaternary carbons and heteroatoms. Key HMBC correlations would include:

Correlations from the aromatic protons (ortho to the oxolane) to the quaternary C2 carbon, confirming the link between the phenyl ring and the oxolane ring.

Correlations from the C3 protons to the C2 and C5 carbons, establishing the ring structure.

Correlations from the C3 protons to the carboxyl carbon (C=O), further solidifying the assignment of the C2 position.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, which confirms the molecular weight and offers evidence for the structure. For 2-(4-Bromophenyl)oxolane-2-carboxylic acid (Molecular Formula: C₁₁H₁₁BrO₃), the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity, [M]⁺ and [M+2]⁺, at m/z 286 and 288, respectively.

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous confirmation of the elemental formula.

Fragmentation of the molecule under electron ionization (EI) would likely proceed through several pathways, including the loss of the carboxyl group, cleavage of the oxolane ring, and loss of the bromine atom.

Table 3: Predicted Key Fragments in the Mass Spectrum of 2-(4-Bromophenyl)oxolane-2-carboxylic acid

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Possible Fragment Identity |

| 286 | 288 | [M]⁺ (Molecular Ion) |

| 241 | 243 | [M - COOH]⁺ |

| 207 | 207 | [M - Br]⁺ |

| 183 | 185 | [C₇H₄BrO]⁺ |

| 155 | 157 | [C₆H₄Br]⁺ |

| 85 | 85 | [C₅H₉O]⁺ (Oxolanyl cation) |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in the molecule. The IR spectrum of 2-(4-Bromophenyl)oxolane-2-carboxylic acid is dominated by absorptions characteristic of the carboxylic acid group. A very broad O-H stretching band is expected from approximately 2500 to 3300 cm⁻¹, which is indicative of the hydrogen-bonded dimer common in solid or concentrated samples of carboxylic acids. libretexts.org The carbonyl (C=O) stretch of this dimer gives rise to a strong, sharp absorption band around 1700-1725 cm⁻¹. libretexts.org

Other significant absorptions include C-H stretches for the aromatic (~3100-3000 cm⁻¹) and aliphatic (~2990-2850 cm⁻¹) portions of the molecule. The C-O stretching vibrations of the ether in the oxolane ring and the carboxylic acid will appear in the 1300-1000 cm⁻¹ region. Aromatic C=C stretching bands are expected near 1600 and 1475 cm⁻¹. The C-Br stretch typically appears in the far-infrared region, around 600-500 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for 2-(4-Bromophenyl)oxolane-2-carboxylic acid

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| ~2980, ~2870 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic acid dimer) |

| ~1600, ~1475 | Medium | C=C stretch (Aromatic) |

| ~1250, ~1070 | Strong | C-O stretch (Ether and Carboxylic acid) |

| ~830 | Strong | C-H bend (Aromatic, para-disubstituted) |

| ~550 | Medium | C-Br stretch |

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural proof, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique would confirm the connectivity of the atoms and the relative stereochemistry. If a suitable single crystal can be grown, the analysis would yield detailed information on bond lengths, bond angles, and torsion angles.

Furthermore, crystallographic data would elucidate the intermolecular interactions that govern the crystal packing. A key feature would be the hydrogen-bonding interactions involving the carboxylic acid groups, which typically form centrosymmetric dimers, linking two molecules together in the crystal lattice. These interactions are fundamental to the supramolecular architecture of the compound in its solid form.

Table 5: Hypothetical Crystallographic Data Parameters This table illustrates the type of data obtained from an X-ray crystallography experiment.

| Parameter | Description | Example Value |

| Crystal System | The symmetry system of the unit cell. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell axes. | a = 10.5, b = 8.2, c = 14.1 |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 98.5, γ = 90 |

| Volume (ų) | The volume of the unit cell. | ~1200 |

| Z | Number of molecules per unit cell. | 4 |

Elemental Analysis (CHNS)

Elemental analysis is a cornerstone technique in synthetic chemistry, providing fundamental insight into the elemental composition of a synthesized compound. It is employed to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) within a sample. This quantitative analysis is crucial for verifying the empirical formula of a newly synthesized molecule, and when combined with molecular weight data, it confirms the molecular formula. The data obtained are compared against the theoretical values calculated from the proposed chemical structure, with a close correlation (typically within ±0.4%) serving as a key indicator of sample purity and structural integrity.

For 2-(4-Bromophenyl)oxolane-2-carboxylic acid, the molecular formula is established as C₁₁H₁₁BrO₃. Based on this formula, the theoretical elemental composition has been calculated. The compound is not expected to contain nitrogen or sulfur, so the theoretical and experimental values for these elements should be zero.

While specific experimental findings for 2-(4-Bromophenyl)oxolane-2-carboxylic acid are not detailed in the reviewed literature, the standard procedure involves combustion analysis. In this method, a small, precisely weighed sample of the compound is combusted at high temperatures in a stream of oxygen. The resulting gases—carbon dioxide, water vapor, and nitrogen oxides—are separated and quantified by detectors, allowing for the calculation of the original C, H, and N content.

The expected theoretical values for the elemental composition of 2-(4-Bromophenyl)oxolane-2-carboxylic acid are presented below. The verification of a synthesized batch would require a comparison of these calculated values with experimentally determined ("found") values.

Calculated Elemental Composition of 2-(4-Bromophenyl)oxolane-2-carboxylic acid

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 48.74 |

| Hydrogen | H | 4.09 |

| Nitrogen | N | 0.00 |

| Sulfur | S | 0.00 |

| Bromine | Br | 29.47 |

| Oxygen | O | 17.70 |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, providing a means to solve the Schrödinger equation for a given molecular system. These calculations yield detailed information about electron distribution and energy.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. stackexchange.com For 2-(4-Bromophenyl)oxolane-2-carboxylic acid, DFT calculations can predict key electronic and energetic properties.

Electronic Structure: DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Studies on similar brominated aromatic compounds have successfully used DFT to correlate electronic structure with molecular properties. researchgate.netresearchgate.net

Energetics: The theory can also determine thermodynamic properties such as the molecule's total energy, heat of formation, and dipole moment. The dipole moment is particularly useful for understanding the molecule's polarity, which is influenced by the electronegative bromine and oxygen atoms. DFT has been shown to be effective in predicting these properties for a variety of organic molecules, including those with heterocyclic and aromatic components. researchgate.net

Interactive Table 1: Representative Electronic Properties Calculable by DFT Note: The following values are illustrative for a molecule of this type and not experimental data for 2-(4-Bromophenyl)oxolane-2-carboxylic acid.

| Property | Representative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; related to ionization potential. |

| LUMO Energy | -1.2 eV | Energy of the lowest empty orbital; related to electron affinity. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Measure of the molecule's overall polarity. |

Ab initio (Latin for "from the beginning") methods are a class of quantum calculations that rely on first principles without using experimental data for parameterization. nih.gov The Hartree-Fock (HF) method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. ntnu.noquora.com While DFT often provides better accuracy for electron correlation effects at a lower computational cost, HF is crucial for providing a baseline and is sometimes preferred for specific properties. nih.gov

For 2-(4-Bromophenyl)oxolane-2-carboxylic acid, ab initio calculations would be used to perform geometry optimization, determining the most stable arrangement of atoms by finding the minimum energy structure. mdpi.com This process yields precise bond lengths, bond angles, and dihedral angles. Comparisons between HF and DFT methods are common in computational studies to validate the results and understand the impact of electron correlation. nih.gov

Interactive Table 2: Representative Comparison of Calculated Bond Lengths (Å) Note: These are hypothetical values for key bonds to illustrate the output of different computational methods.

| Bond | Hartree-Fock (HF) | DFT (B3LYP) | Expected Trend |

|---|---|---|---|

| C=O (carboxyl) | 1.19 Å | 1.21 Å | Double bond character. |

| C-O (carboxyl) | 1.35 Å | 1.37 Å | Single bond character. |

| C-O (oxolane) | 1.42 Å | 1.44 Å | Ether single bond. |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of 2-(4-Bromophenyl)oxolane-2-carboxylic acid is crucial to its interactions and properties. The molecule possesses significant conformational flexibility due to the non-planar nature of the oxolane ring and the rotation around the single bond connecting the phenyl ring to the chiral center.

Conformational Analysis: This involves systematically exploring the potential energy surface of the molecule to identify all stable low-energy conformers. The oxolane ring typically adopts a "twist" or "envelope" conformation. Computational methods can calculate the relative energies of these conformers to determine the most stable structure. Such analyses are vital for understanding how the molecule will exist and interact in a given environment.

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time. aip.orgresearchgate.net For 2-(4-Bromophenyl)oxolane-2-carboxylic acid, an MD simulation would place the molecule in a simulated environment (e.g., a box of water molecules) and calculate the forces between atoms to model its dynamic behavior. This provides insight into its solvation, conformational changes, and interactions with other molecules, which is particularly relevant for understanding its behavior in biological or chemical systems. researchgate.net

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. For the carboxylic acid group in the target molecule, several reactions are of interest, such as Fischer esterification, reduction, and amide formation. libretexts.orgkhanacademy.orgchemguide.co.uk

Theoretical calculations can model the entire reaction coordinate from reactants to products. acs.orgacs.orgelte.hu This involves:

Identifying Intermediates: Locating stable or metastable structures that form during the reaction.

Locating Transition States: Finding the highest energy point along the reaction pathway, which represents the energy barrier (activation energy) that must be overcome.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.

For example, in the acid-catalyzed esterification of 2-(4-Bromophenyl)oxolane-2-carboxylic acid with an alcohol, computational methods can model the initial protonation of the carbonyl oxygen, the subsequent nucleophilic attack by the alcohol, the formation of a tetrahedral intermediate, and the final elimination of water. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org By calculating the energies of each step, the rate-determining step of the mechanism can be identified.

Prediction of Spectroscopic Parameters via Computational Methods

Quantum chemical calculations can predict various spectroscopic properties, which is invaluable for interpreting experimental data. acs.orgacs.org

Vibrational Spectroscopy (IR and Raman): DFT and ab initio methods can calculate the harmonic vibrational frequencies of a molecule. researchgate.net These theoretical frequencies correspond to the vibrational modes that are active in Infrared (IR) and Raman spectroscopy. Although calculated frequencies often show a systematic deviation from experimental values, they can be corrected using a scaling factor, allowing for reliable assignment of spectral bands to specific molecular motions (e.g., C=O stretch, C-Br stretch, C-O-C ether stretch). ibm.com

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be predicted computationally. These calculations help in assigning peaks in ¹H and ¹³C NMR spectra to specific atoms in the molecule, which is essential for structure elucidation.

Interactive Table 3: Hypothetical Comparison of Calculated and Experimental IR Frequencies (cm⁻¹) Note: Representative values for key functional groups. Experimental values are typical ranges.

| Vibrational Mode | Calculated Frequency (Scaled) | Typical Experimental Range |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3050 cm⁻¹ | 2500-3300 cm⁻¹ (broad) |

| C-H Stretch (Aromatic) | 3080 cm⁻¹ | 3000-3100 cm⁻¹ |

| C-H Stretch (Aliphatic) | 2950 cm⁻¹ | 2850-2960 cm⁻¹ |

| C=O Stretch (Carboxylic Acid) | 1715 cm⁻¹ | 1700-1725 cm⁻¹ |

| C-O-C Stretch (Oxolane Ether) | 1090 cm⁻¹ | 1070-1150 cm⁻¹ |

Advanced Applications and Derivatization in Organic Synthesis Research

Role as Synthetic Intermediates and Building Blocks

The structural combination of an aryl group, a carboxylic acid, and a tetrahydrofuran (B95107) motif positions 2-(4-Bromophenyl)oxolane-2-carboxylic acid as a highly useful synthetic intermediate. The tetrahydrofuran ring is a common core in numerous natural products and biologically active molecules. tcichemicals.com The bromo-functionalized phenyl group allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. Furthermore, the carboxylic acid moiety serves as a versatile handle for transformations into other functional groups or for amide bond formation.

While direct literature on the extensive use of 2-(4-Bromophenyl)oxolane-2-carboxylic acid is specialized, the utility of its core components is well-established. For instance, analogous bromophenyl carboxylic acids are pivotal in constructing complex molecular architectures. A patent describes the preparation of 2-(4-bromophenyl)-2-methylpropanoic acid as a key intermediate for the synthesis of the non-sedating antihistamine, fexofenadine, highlighting the pharmaceutical relevance of such scaffolds. acs.orgmedchemexpress.compatsnap.com

Incorporation into Chiral Auxiliaries and Ligands for Asymmetric Synthesis

Chiral carboxylic acids are fundamental components in the field of asymmetric synthesis, where they can be employed as or converted into chiral auxiliaries or ligands for metal-catalyzed reactions. acs.org Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they can be cleaved and recovered. tcichemicals.comresearchgate.net

While specific studies detailing the use of enantiopure 2-(4-Bromophenyl)oxolane-2-carboxylic acid as a chiral auxiliary are not prevalent, its structural features are highly conducive to such applications. The synthesis of chiral, enantiopure 2,2-disubstituted tetrahydrofuran derivatives from lactone carboxylic acids has been reported, demonstrating a viable pathway to access chiral building blocks like the title compound. sci-hub.se Axially chiral 1,1'-binaphthyl-2-carboxylic acids (BINA-Cox) have been successfully used as ligands in titanium-catalyzed asymmetric hydroalkoxylation, showcasing the potential of chiral carboxylic acids in catalysis. amazonaws.com Given the rigidity of the oxolane ring and the defined spatial orientation of its substituents, a resolved, enantiopure form of 2-(4-Bromophenyl)oxolane-2-carboxylic acid could be derivatized to form ligands for asymmetric transformations, such as reductions, alkylations, or cycloadditions.

Precursors for Complex Heterocyclic Systems

The synthesis of complex heterocyclic systems is a cornerstone of medicinal chemistry and materials science. researchgate.net Substituted bromophenyl compounds are frequently used as precursors for building a wide array of heterocyclic rings. Research has shown that compounds like 3-(4-bromobenzoyl)prop-2-enoic acid can be used to generate heterocycles such as pyrimidines, pyrans, and pyridines. researchgate.netwikipedia.org Similarly, 2-(4-bromophenyl)quinoline-4-carboxylic acid has been synthesized and further elaborated into novel 1,3,4-oxadiazole (B1194373) derivatives with potential anticancer and antimicrobial activities. researchgate.netresearchgate.netwikipedia.org

The 2-(4-Bromophenyl)oxolane-2-carboxylic acid molecule is a promising precursor for novel heterocyclic frameworks. The carboxylic acid can be converted into various functional groups (e.g., amides, esters, or hydrazides) which can then undergo intramolecular cyclization reactions. For example, conversion to an amino alcohol derivative could facilitate the synthesis of novel spiro-heterocyclic systems incorporating the oxolane ring. The bromo-aryl moiety can participate in palladium-catalyzed reactions such as the Suzuki, Heck, or Buchwald-Hartwig amination reactions to construct fused or linked heterocyclic systems. A general strategy involves the reaction of a bromophenyl precursor with a suitable coupling partner to build the core of a new heterocyclic ring.

| Precursor Type | Resulting Heterocycle(s) | Reference |

| 3-(4-Bromobenzoyl)prop-2-enoic acid | Pyrimidine thione, Pyrane, Pyridine | researchgate.netwikipedia.org |

| 2-(4-Bromophenyl)quinoline-4-carboxylic acid | Quinoline-1,3,4-oxadiazole hybrids | researchgate.netresearchgate.netwikipedia.org |

| 7-Chloro-8-nitro-quinoline-3-carboxylic acid | Thiazepino-quinoline-carboxylic acid | cam.ac.uk |

Scaffolds in Diversity-Oriented Synthesis and Combinatorial Chemistry

Diversity-oriented synthesis (DOS) aims to create structurally diverse libraries of molecules for high-throughput screening to identify new biologically active compounds. cam.ac.ukorganic-chemistry.org The selection of a central scaffold is critical in DOS, as it dictates the range of molecular shapes and chemical space that can be explored. cam.ac.ukorganic-chemistry.org The tetrahydrofuran ring is considered a "privileged scaffold" in medicinal chemistry and has been utilized in the generation of chemical libraries. cam.ac.uk

2-(4-Bromophenyl)oxolane-2-carboxylic acid is an ideal scaffold for DOS and combinatorial chemistry for several reasons:

Multiple Diversification Points: The molecule offers at least three points for diversification: the carboxylic acid, the bromophenyl ring, and potentially the tetrahydrofuran ring itself through ring-opening or C-H functionalization.

Scaffold Diversity: The rigid tetrahydrofuran core provides a well-defined three-dimensional starting point, and modifications can lead to a wide variety of molecular shapes. cam.ac.uk

Solid-Phase Synthesis: The carboxylic acid handle can be used to anchor the molecule to a solid support, facilitating the parallel synthesis and purification of a large library of compounds. nih.gov

A study by Wipf and Sinha describes the creation of tetrahydrofuran-based chemical libraries using click chemistry and multi-component reactions, starting from tetrahydrofuran methyl alcohols. cam.ac.uk This demonstrates the feasibility of using the tetrahydrofuran core to generate diverse molecular structures.

| Building Block / Scaffold | Synthetic Strategy | Application | Reference |

| Tetrahydrofuran methyl alcohols | Click Reaction, Ugi, Biginelli | Chemical Library Generation | cam.ac.uk |

| Benzofuran and 2,3-dihydrobenzofuran | Solid-Phase and Solution-Phase Synthesis | Library for Biological Screening | acs.org |

| Natural Product-inspired backbones | Multicomponent Aza-Diels-Alder | Antitubercular Agent Discovery |

Derivatization for Enhanced Synthetic Utility

The derivatization of 2-(4-Bromophenyl)oxolane-2-carboxylic acid can significantly enhance its utility in synthesis by modifying its reactivity, solubility, or by preparing it for subsequent transformations.

The carboxylic acid group is the most versatile point for derivatization. Standard organic transformations can convert it into a variety of other functional groups. These derivatizations are crucial for peptide synthesis, creating prodrugs, or preparing the molecule for further coupling reactions.

The bromophenyl group is another key site for derivatization, primarily through transition metal-catalyzed cross-coupling reactions. This allows for the introduction of carbon-carbon and carbon-heteroatom bonds, dramatically increasing molecular complexity.

Below is a table summarizing potential derivatization reactions for the two main functional groups of the title compound.

| Functional Group | Reagent(s) / Reaction Type | Product Functional Group | Purpose / Application | Reference |

| Carboxylic Acid | SOCl₂, then R₂NH | Amide | Building block for peptides, polymers, bioactive molecules | amazonaws.com |

| Carboxylic Acid | R-OH, Acid catalyst | Ester | Prodrugs, protecting group, analytical derivatization | |

| Carboxylic Acid | LiAlH₄ or BH₃·SMe₂ | Primary Alcohol | Intermediate for further functionalization | sci-hub.se |

| Carboxylic Acid | Diphenylphosphoryl azide (B81097) (DPPA) | Acyl Azide / Isocyanate | Curtius rearrangement to form amines | |

| Bromophenyl | Arylboronic acid, Pd catalyst | Biaryl | Suzuki Coupling for C-C bond formation | wikipedia.org |

| Bromophenyl | Amine, Pd catalyst | Arylamine | Buchwald-Hartwig Amination for C-N bond formation | |

| Bromophenyl | Alkene, Pd catalyst | Styrenyl | Heck Coupling for C-C bond formation | |

| Bromophenyl | n-BuLi or Mg, then E⁺ | Aryl-E | Grignard or organolithium formation for reaction with electrophiles |

Applications in the Design of Novel Organic Reactions

The unique structure of 2-(4-Bromophenyl)oxolane-2-carboxylic acid makes it an interesting substrate for the development of novel organic reactions. The presence of a quaternary carbon center attached to an oxygen atom and an aromatic ring is a challenging synthetic target, and methods to construct or derivatize this center are of significant interest.